
(S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a cyclohexane ring substituted with difluoro groups and a phenylbutenyl side chain. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, the difluoro groups can be introduced via halogenation reactions.
Introduction of the Phenylbutenyl Side Chain: This can be achieved through a Friedel-Crafts alkylation reaction, where the phenylbutenyl group is attached to the cyclohexane ring.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
®-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide: The enantiomer of the compound with different stereochemistry.
4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide: Without the (S)-configuration, this compound lacks the specific stereochemistry.
N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide: Without the difluoro substitution.
Uniqueness
The presence of the (S)-configuration and difluoro groups in (S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide imparts unique chemical and biological properties, such as increased stability, specific interactions with biological targets, and distinct reactivity compared to its analogs.
Properties
Molecular Formula |
C17H21F2NO |
|---|---|
Molecular Weight |
293.35 g/mol |
IUPAC Name |
4,4-difluoro-N-[(1S)-1-phenylbut-3-enyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H21F2NO/c1-2-6-15(13-7-4-3-5-8-13)20-16(21)14-9-11-17(18,19)12-10-14/h2-5,7-8,14-15H,1,6,9-12H2,(H,20,21)/t15-/m0/s1 |
InChI Key |
PBMRBVGMWUSBRV-HNNXBMFYSA-N |
Isomeric SMILES |
C=CC[C@@H](C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tricyclo[3.3.1.13,7]decane-1-butanamide](/img/structure/B11828183.png)
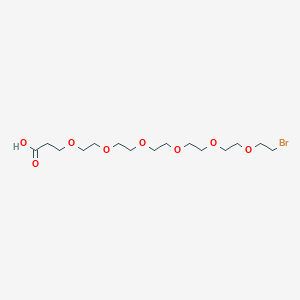

![1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11828199.png)
![N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide](/img/structure/B11828203.png)
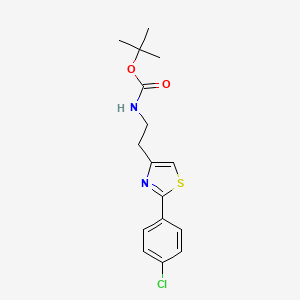

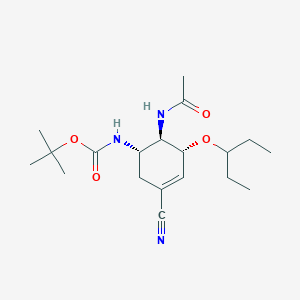
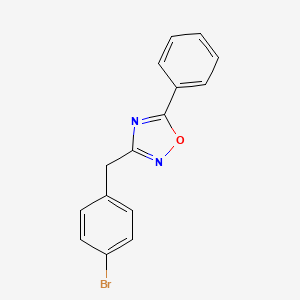

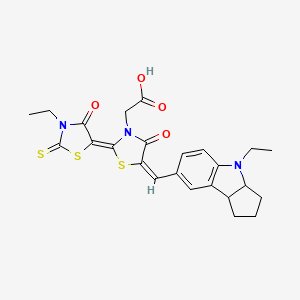
![4-(benzylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B11828253.png)

